N6-(6-Aminohexyl)-FAD
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Overview
Description
N6-(6-Aminohexyl)-FAD is a derivative of FAD (Flavin Adenine Dinucleotide), a coenzyme involved in several important metabolic reactions. It is a dATP analog that contains a primary amino group attached via a 6-carbon linker at the N6-position of the purine base1. It can be incorporated into DNA by nick translation in the presence of dTTP, dGTP, and dCTP1.
Synthesis Analysis
The synthesis of a new coenzyme A analogue, N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA, suitable for immobilisation through its terminal amino group to support matrices, has been described2. The synthetic route starts with bis (CoA) and involves alkylation with iodoacetic acid and rearrangement yielding bis (N6-carboxymethyl-CoA), elongation of the carboxymethyl terminal with 1,6-diaminohexane using carbodiimide to yield bis (N6-[N-(6-aminohexyl)-carbamoylmethyl]-CoA) and finally the splitting of this bis [CoA analogue) through reduction with dithiothreitol to give the final product2.
Molecular Structure Analysis
The molecular formula of N6-(6-Aminohexyl)-ATP-Biotin, a similar compound, is C26H43N8O15P3S (free acid) with a molecular weight of 832.65 g/mol (free acid) and an exact mass of 832.18 g/mol (free acid)3.
Chemical Reactions Analysis
N6-(6-Aminohexyl)-FAD can be used in various chemical reactions. For instance, it has been used in an antibody-free, FTO-assisted chemical labeling method termed m6A-SEAL for specific m6A detection4. It has also been used in the site-specific enzymic incorporation of an unnatural base, N6-(6-aminohexyl)isoguanosine, into RNA5.Physical And Chemical Properties Analysis
The physical and chemical properties of N6-(6-Aminohexyl)-FAD are not explicitly mentioned in the search results. However, for a similar compound, N6-(6-Aminohexyl)-ATP-Biotin, it is provided as a solution in water, colorless to slightly yellow, with a concentration of 5.0 mM - 5.5 mM and pH of 7.5 ±0.53.Scientific Research Applications
Synthesis and Derivatization
- N6-(6-Aminohexyl)-FAD has been synthesized and used as a starting compound for further derivatizations, showing its utility in the preparation of various biochemical compounds (Bückmann et al., 1997).
Enzyme Modification and Stability
- This compound has been utilized in the creation of semi-synthetic oxidases. For instance, N6-(6-carbamoylhexyl)-FAD-D-amino acid oxidase, prepared using N6-(6-carboxyhexyl)-FAD, demonstrated increased stability and meso-thermostability compared to the native enzyme (Stocker et al., 1996).
Biochemical and Molecular Studies
- N6-(6-Aminohexyl)-FAD has been synthesized through an improved method for biochemical applications, highlighting its importance in molecular and enzymatic studies (Saleh et al., 1995).
Enzyme Reactivation and Immunoassays
- The compound has been used in the reactivation of apoenzymes and in the development of immunoassays. For example, anti-flavin antibodies were elicited to N6-(6-Aminohexyl)-FAD, demonstrating its utility in creating specific probes for detecting proteins with covalently bound flavin (Barber et al., 1987).
Enzyme-Cofactor Interaction Studies
- Research involving N6-(6-Aminohexyl)-FAD has facilitated the understanding of enzyme-cofactor interactions, aiding in the exploration of enzymatic mechanisms and structures (Macheroux et al., 1993).
Safety And Hazards
Future Directions
The future directions of N6-(6-Aminohexyl)-FAD could involve its use in various applications such as enrichment, imaging, and sequencing to drive future functional studies of m6A and other modifications4. It could also be used in the development of new methods for the detection of RNA modifications4.
properties
CAS RN |
76748-73-7 |
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Product Name |
N6-(6-Aminohexyl)-FAD |
Molecular Formula |
C₃₃H₄₆N₁₀O₁₅P₂ |
Molecular Weight |
884.72 |
synonyms |
Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine; Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.; Flavin N6-(6-aminohexyl)adenine Dinucleotide; |
Origin of Product |
United States |
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